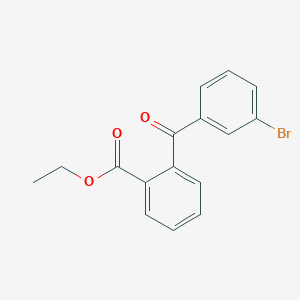

3-Bromo-2'-carboethoxybenzophenone

Description

Contextualization within Brominated Aromatic Ester Derivatives

Brominated aromatic esters are a class of compounds that serve as crucial intermediates in organic synthesis. The presence of a bromine atom on the aromatic ring provides a reactive handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. rsc.orgnih.govmdpi.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The ester functional group, on the other hand, can be readily hydrolyzed to a carboxylic acid or converted to other functional groups, adding to the synthetic versatility of these molecules. libretexts.org

Structural Characteristics and Chemical Significance of the Benzophenone (B1666685) Moiety

The benzophenone moiety is a well-established and significant scaffold in medicinal chemistry and materials science. nih.govresearchgate.netconsensus.app Benzophenone and its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govrsc.org This biological activity is often dependent on the substitution pattern on the aryl rings. nih.gov Furthermore, the carbonyl group of the benzophenone core can undergo various reactions, such as reduction to a secondary alcohol. vedantu.comzenodo.org In photochemistry, benzophenones are widely used as photoinitiators for polymerization reactions. researchgate.netbgsu.edu The unique electronic properties of the conjugated system also make them interesting for applications in materials science. researchgate.net

Overview of Research Opportunities for 3-Bromo-2'-carboethoxybenzophenone

The trifunctional nature of this compound opens up a wide array of research opportunities. Its potential as a synthetic building block is significant, allowing for sequential or orthogonal functionalization.

Potential Synthetic Applications:

A plausible synthetic route to this compound is through a Friedel-Crafts acylation reaction. scribd.comsigmaaldrich.commasterorganicchemistry.comorganic-chemistry.orgresearchgate.net This would likely involve the reaction of ethyl benzoate (B1203000) with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. scribd.comoregonstate.edu

Potential Reactions and Transformations:

Cross-Coupling Reactions: The bromo substituent can be utilized in palladium-catalyzed cross-coupling reactions to introduce new aryl, alkyl, or alkynyl groups. rsc.orgnih.govrsc.org This allows for the synthesis of a library of derivatives with diverse substitution patterns.

Ketone Reduction: The carbonyl group of the benzophenone can be reduced to a hydroxyl group using reducing agents like sodium borohydride, leading to the corresponding alcohol. vedantu.comzenodo.orgyoutube.com

Ester Hydrolysis: The carboethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. libretexts.org This acid can then be further functionalized, for instance, by forming amides.

Intramolecular Cyclization: Depending on the reaction conditions and the nature of the substituents introduced through cross-coupling, intramolecular cyclization reactions could be explored to generate novel heterocyclic systems.

Potential Research in Medicinal Chemistry and Materials Science:

Given the established biological activities of benzophenones, this compound could serve as a precursor for the synthesis of novel therapeutic agents. nih.govresearchgate.net By modifying the structure through the reactions mentioned above, new compounds with potential anticancer or anti-inflammatory properties could be developed. In materials science, the benzophenone core suggests potential applications in the development of new photoinitiators or as a component in novel polymers or organic electronic materials. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-bromobenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO3/c1-2-20-16(19)14-9-4-3-8-13(14)15(18)11-6-5-7-12(17)10-11/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYQZQJBKGENLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641436 | |

| Record name | Ethyl 2-(3-bromobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746651-82-1 | |

| Record name | Ethyl 2-(3-bromobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 2 Carboethoxybenzophenone

Strategic Retrosynthetic Analysis of the Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 3-Bromo-2'-carboethoxybenzophenone, the analysis involves two key disconnections based on the primary functional groups present: the ketone and the ester.

C-CO-C (Ketone) Disconnection: The most logical disconnection is at one of the carbon-carbonyl bonds of the benzophenone (B1666685) core. This breaks the molecule into two primary synthons: a 3-bromobenzoyl cation equivalent and a 2-carboethoxybenzene anion equivalent. This leads to practical starting materials such as 3-bromobenzoyl chloride and an organometallic reagent derived from ethyl benzoate (B1203000), or more commonly, suggests a Friedel-Crafts acylation of an ethyl benzoate derivative with 3-bromobenzoyl chloride, or the acylation of benzene (B151609) with a more complex acid chloride.

C-O (Ester) Disconnection: An alternative primary disconnection is at the ester linkage. This functional group interconversion (FGI) reveals a precursor carboxylic acid, namely 2-(3-bromobenzoyl)benzoic acid. This intermediate can then be subjected to the C-CO-C disconnection as described above, breaking it down into 3-bromobenzoyl chloride and 2-carboxybenzene derivatives. amazonaws.com

The most common and industrially viable forward synthesis, suggested by this analysis, involves the Friedel-Crafts acylation between a derivative of benzoic acid/benzoyl chloride and a derivative of benzene, followed by any necessary functional group manipulations. For instance, the reaction could involve 3-bromobenzoyl chloride acylating ethyl benzoate or its precursor.

Classical Synthetic Approaches to the Benzophenone Core

The benzophenone scaffold is a diaryl ketone that serves as the central structure of the target molecule. Its synthesis is well-established, with several classical methods available.

Friedel-Crafts Acylation Strategies in Benzophenone Synthesis

The Friedel-Crafts acylation is the most prevalent method for synthesizing benzophenones. wikipedia.org This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. wikipedia.orgorgsyn.org

The general reaction for benzophenone itself is the acylation of benzene with benzoyl chloride using aluminum chloride (AlCl₃) as the catalyst. wikipedia.org For a substituted derivative like this compound, the strategy involves using appropriately substituted precursors. One direct approach is the acylation of benzene with 3-bromobenzoyl chloride to form 3-bromobenzophenone (B87063). chemicalbook.com The reaction is typically performed in a solvent like chloroform (B151607) at reduced temperatures (0-20°C) to control reactivity. chemicalbook.com

While AlCl₃ is the traditional catalyst, research has explored others to improve yields and reduce the required stoichiometry. Catalysts such as ferric chloride (FeCl₃), antimony pentachloride (SbCl₅), and strong Brønsted acids like trifluoromethanesulfonic acid have been shown to be effective, sometimes in catalytic amounts. researchgate.netuni-stuttgart.de The use of ionic liquids as both solvent and catalyst has also been investigated to create more environmentally benign processes. researchgate.net

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation for Benzophenone Synthesis

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Stoichiometric amounts, often in CS₂ or nitrobenzene | High reactivity, widely applicable | Forms stable complexes requiring hydrolytic workup, moisture sensitive |

| Ferric Chloride (FeCl₃) | Stoichiometric or catalytic amounts | Less reactive but often more selective than AlCl₃, lower cost | May require higher temperatures |

| Trifluoromethanesulfonic Acid (CF₃SO₃H) | Catalytic amounts | High activity, can be recovered and reused | Corrosive, expensive |

| Ionic Liquids (e.g., BmimCl–FeCl₃) | Dual catalyst-solvent | Recyclable, low volatility | Can be expensive, potential for product separation issues. researchgate.net |

Alternative Condensation Reactions for the Benzophenone Scaffold

While Friedel-Crafts acylation is dominant, other methods can produce the benzophenone core.

Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. For benzophenone synthesis, a phenyl benzoate could be rearranged to form a hydroxybenzophenone, which can then be further modified. nih.gov

Oxidation of Diphenylmethane (B89790): Benzophenone can be produced by the copper-catalyzed oxidation of diphenylmethane with air. wikipedia.org This method is suitable for the parent compound but requires a pre-formed, substituted diphenylmethane for more complex derivatives.

Pyrolysis of Calcium Benzoate: A less common, high-temperature method involves the pyrolysis of anhydrous calcium benzoate, which yields benzophenone and calcium carbonate. wikipedia.org

Aldol-Type Condensations: While not a direct route to benzophenones, related condensation reactions, such as those used to form chalcones (benzalacetophenones) from a benzaldehyde (B42025) and an acetophenone, are fundamental in forming carbon-carbon bonds for related diaryl ketone structures. uomustansiriyah.edu.iq

Introduction of the Bromine Atom and Carboethoxy Group

The synthesis can be designed to either start with precursors already containing the bromo and carboethoxy groups or to introduce them onto the benzophenone skeleton.

Regioselective Bromination Techniques

The introduction of a bromine atom onto one of the aromatic rings must be regioselective to yield the desired 3-bromo isomer. The strategy depends on the timing of the bromination step.

Bromination of Benzophenone: If one starts with benzophenone, direct bromination can be employed. The benzoyl group is a deactivating, meta-directing group. Therefore, electrophilic bromination of benzophenone using Br₂ with a Lewis acid catalyst like FeBr₃ would direct the incoming bromine to the meta-position (position 3).

Starting with a Brominated Precursor: A more controlled method is to begin with a commercially available brominated starting material. For example, the synthesis of 3-bromobenzophenone often starts from 3-bromobenzoic acid, which is first converted to 3-bromobenzoyl chloride and then used in a Friedel-Crafts reaction. chemicalbook.com Similarly, syntheses can start with precursors like 3-bromo-4-hydroxybenzonitrile, where the bromine is already in the correct position. researchgate.net

Esterification Methods for Carboxylic Acid Precursors

The carboethoxy group (-COOEt) is an ethyl ester. It is typically formed by the esterification of a corresponding carboxylic acid precursor.

Fischer-Speier Esterification: This is the most traditional method, involving the reaction of a carboxylic acid (e.g., a 2-benzoylbenzoic acid derivative) with excess ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.netusm.my The reaction is an equilibrium process, and yields can be improved by removing the water formed during the reaction or by using a large excess of the alcohol. usm.myusm.my

Microwave-Assisted Esterification: Modern techniques have shown that Fischer esterification can be significantly accelerated using microwave irradiation, often in a sealed vessel. researchgate.netusm.myusm.my This allows for solvents to be heated above their boiling points, drastically reducing reaction times from hours to minutes. usm.my For example, ethyl-4-fluoro-3-nitro benzoate has been synthesized in high yield under microwave conditions with catalytic H₂SO₄. usm.my

Solid Acid Catalysts: To simplify catalyst removal and create more sustainable processes, solid acid catalysts have been employed. Modified montmorillonite (B579905) K10 clay, for instance, has been used as an efficient, reusable catalyst for the esterification of substituted benzoic acids under solvent-free conditions. epa.govijstr.org

Table 2: Comparison of Esterification Methods for Aromatic Carboxylic Acids

| Method | Catalyst | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier | H₂SO₄, HCl | Reflux in excess alcohol | Inexpensive, well-established | Equilibrium limited, often requires long reaction times. usm.my |

| Microwave-Assisted | H₂SO₄, etc. | Sealed vessel, microwave irradiation (e.g., 130-150°C) | Extremely fast reaction times, high yields. usm.my | Requires specialized equipment |

| Solid Acid Catalysis | Modified Montmorillonite K10 | Solvent-free, reflux | Catalyst is easily removed and recyclable, environmentally friendly. ijstr.org | May be less active than strong mineral acids |

Advanced Synthetic Routes Utilizing Transition-Metal Catalysis

The construction of the this compound framework is greatly facilitated by transition-metal catalyzed reactions. These processes are characterized by their high efficiency, functional group tolerance, and often milder reaction conditions compared to classical methods. Palladium-catalyzed cross-coupling reactions, in particular, have emerged as a powerful tool for the formation of the biaryl ketone core.

Cross-Coupling Reactions for C-C Bond Formation

The formation of the central carbon-carbon bond connecting the two aromatic rings of this compound is a critical step in its synthesis. Transition-metal catalyzed cross-coupling reactions offer a range of methodologies to achieve this transformation effectively.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a premier method for the synthesis of biaryl compounds. In the context of this compound, this can be envisioned through the coupling of a suitable boronic acid or ester with an aryl halide. A plausible route involves the reaction between 3-bromobenzoyl chloride and ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. The success of this reaction hinges on the careful selection of the palladium catalyst, ligand, and base. Common catalytic systems include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often paired with specialized phosphine (B1218219) ligands like SPhos or XPhos to enhance reactivity and yield.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|---|

| 1 | 3-Bromobenzoyl chloride | Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O |

This table presents illustrative conditions for the Suzuki-Miyaura coupling and does not represent experimentally optimized data for this specific synthesis.

As an alternative to the Suzuki-Miyaura coupling, the Negishi coupling utilizes an organozinc reagent with an organic halide, catalyzed by nickel or palladium. This reaction is noted for its high functional group compatibility. A potential Negishi approach for this compound could involve the reaction of a (3-bromophenyl)zinc halide with ethyl 2-halobenzoate. The organozinc reagent can be prepared in situ from the corresponding 3-bromoaryl precursor. Palladium catalysts such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in conjunction with phosphine ligands are typically employed to facilitate this transformation.

While the Buchwald-Hartwig amination is predominantly a method for C-N bond formation, the underlying principles of palladium-catalyzed cross-coupling can be extended to modify the bromine substituent on the this compound molecule. This would typically occur as a post-synthetic modification of the core structure, allowing for the introduction of various nitrogen-based functionalities. Although not a direct route to the primary target, it represents an advanced application of transition-metal catalysis for creating derivatives.

Carbonylation Reactions for Ester Formation

Carbonylation reactions offer a direct method for introducing the carboethoxy group. A plausible strategy involves the palladium-catalyzed carbonylation of a suitable dihalo-benzophenone precursor. For instance, a molecule containing a bromine at the 3-position and an iodine or triflate at the 2'-position could undergo carbonylation in the presence of carbon monoxide and ethanol. This reaction would be catalyzed by a palladium complex, such as palladium(II) acetate or dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), to yield the desired ester.

Table 2: Illustrative Conditions for Palladium-Catalyzed Carbonylation

| Entry | Substrate | Catalyst | Ligand | Base | Reagents |

|---|---|---|---|---|---|

| 1 | 3-Bromo-2'-iodobenzophenone | Pd(OAc)₂ | dppf | Et₃N | CO, Ethanol |

dppf = 1,1'-Bis(diphenylphosphino)ferrocene; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene. This table provides hypothetical conditions and does not reflect actual experimental data.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally sustainable processes. Key aspects include:

Catalysis: Employing catalytic amounts of transition metals minimizes waste compared to stoichiometric reagents. The development of highly efficient catalysts allows for lower catalyst loadings.

Solvent Choice: The use of greener solvents, such as water or ethanol, in place of hazardous volatile organic compounds (VOCs) like toluene or DME, significantly reduces the environmental impact. Aqueous Suzuki-Miyaura couplings are a testament to this approach.

Atom Economy: Synthetic routes, such as cross-coupling and carbonylation reactions, are designed to maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste.

Energy Efficiency: The use of milder reaction conditions, including lower temperatures and pressures, contributes to reduced energy consumption.

By adhering to these principles, the synthesis of this compound can be made more environmentally benign.

Solvent-Free and Sustainable Reaction Conditions

In modern synthetic chemistry, there is a significant push towards developing environmentally benign processes. For the synthesis of benzophenone derivatives, this includes exploring solvent-free reaction conditions. One such sustainable approach is "Grindstone chemistry," a mechanochemical method that involves the grinding of solid reactants. researchgate.net This technique has been successfully applied to the bromination of flavones to produce 3-bromoflavones, using ammonium (B1175870) bromide and ammonium persulfate at room temperature without any solvent. researchgate.net

The advantages of such solvent-free methods are numerous, including reduced waste, lower costs, and often shorter reaction times and simpler work-up procedures. While specific research into a solvent-free synthesis for this compound is not widely documented, the principles of mechanochemistry could foreseeably be applied, potentially by grinding 3-bromobenzoyl chloride with ethyl benzoate and a solid-supported catalyst.

Catalyst Development for Enhanced Efficiency

Catalysis is central to the efficient synthesis of benzophenones. The traditional method for Friedel-Crafts acylation employs a stoichiometric amount of a Lewis acid catalyst, such as anhydrous aluminum trichloride (B1173362) (AlCl₃). chemicalbook.com A known synthesis for the related compound 3-bromobenzophenone utilizes this catalyst with chloroform as the solvent. chemicalbook.com

However, the use of stoichiometric amounts of AlCl₃ leads to large volumes of acidic waste during aqueous work-up. Modern catalyst development focuses on minimizing this environmental impact and improving efficiency. Research efforts are geared towards:

Heterogeneous Catalysts: Developing solid acid catalysts that can be easily recovered and reused, simplifying product purification and reducing waste.

More Active Catalysts: Investigating alternative Lewis acids that can be used in smaller, truly catalytic amounts, enhancing the atom economy of the reaction.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing product yield and purity while minimizing side-product formation. The process involves systematically adjusting variables such as solvent, temperature, reaction time, and reagent stoichiometry. For instance, in the synthesis of related heterocyclic compounds, a detailed optimization of conditions revealed significant solvent effects. researchgate.net While ethereal solvents like THF or diethyl ether gave moderate results, switching to dimethylformamide (DMF) substantially improved the yield and prevented the formation of unwanted by-products. researchgate.net

Similarly, the choice of oxidant and solvent in silver(I)-promoted oxidative coupling reactions was shown to be critical. scielo.br Acetonitrile, a greener alternative to solvents like dichloromethane (B109758) and benzene, provided the best balance between conversion and selectivity. scielo.br Furthermore, the reaction time was successfully reduced from 20 hours to 4 hours without a significant loss in yield. scielo.br These findings underscore the importance of a thorough optimization study for any synthetic procedure, including that for this compound.

The table below illustrates a hypothetical optimization process based on findings from related chemical syntheses.

| Entry | Solvent | Catalyst (Equiv.) | Time (h) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Dichloromethane | AlCl₃ (1.2) | 6 | 25 | 65 | Standard conditions, moderate yield. |

| 2 | Chloroform | AlCl₃ (1.2) | 6 | 25 | 70 | Slight improvement over Dichloromethane. chemicalbook.com |

| 3 | THF | AlCl₃ (1.2) | 12 | 25 | 45 | Lower yield, potential for side reactions. researchgate.net |

| 4 | DMF | AlCl₃ (1.2) | 12 | 50 | 85 | Improved yield, suppressed by-products. researchgate.net |

| 5 | Acetonitrile | FeCl₃ (0.2) | 4 | 80 | 90 | Greener solvent, catalytic Lewis acid, shorter time. scielo.br |

Scalability Assessments for Synthetic Procedures

Transitioning a synthetic route from a laboratory scale to an industrial scale presents several challenges. A scalability assessment evaluates the feasibility, safety, and economic viability of large-scale production. For the synthesis of this compound, a key consideration would be the management of the highly exothermic Friedel-Crafts acylation reaction.

Key factors for scalability include:

Heat Transfer: Ensuring efficient heat dissipation to control the reaction temperature and prevent runaway reactions.

Reagent Addition: Controlling the rate of addition of reactants is critical for safety and selectivity.

Work-up and Purification: Laboratory purification methods like chromatography are often not practical for large quantities. Scalable procedures would favor crystallization or distillation. A reported synthesis of the related 3-bromobenzophenone yielded 240g of product, which was purified by recrystallization from toluene, demonstrating the scalability of this type of reaction. chemicalbook.com

Cost and Availability of Materials: The economic viability depends on the cost of starting materials, reagents, and solvents.

A thorough process hazard analysis would be required to identify and mitigate potential risks associated with handling reagents like 3-bromobenzoyl chloride and aluminum trichloride on a large scale.

Reactivity and Transformational Chemistry of 3 Bromo 2 Carboethoxybenzophenone

Chemical Transformations Involving the Aromatic Bromine Substituent

The presence of a bromine atom on one of the phenyl rings of 3-Bromo-2'-carboethoxybenzophenone is a key feature that allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental in modifying the core structure of the molecule and introducing new functionalities.

Nucleophilic Aromatic Substitution Pathways

While nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups to activate the aromatic ring, the reactivity of aryl halides can be influenced by the reaction conditions and the nature of the nucleophile. In the case of this compound, the carbonyl group provides some electronic activation, though less than a nitro group. Pathways such as the benzyne (B1209423) mechanism can also facilitate substitution under strong basic conditions. masterorganicchemistry.com

Organometallic Reagent Generation and Functionalization

A common and powerful method to functionalize aryl bromides is through the formation of organometallic reagents. libretexts.orglibretexts.org The bromine atom of this compound can be converted into a more reactive organometallic species, such as an organolithium or a Grignard reagent, through halogen-metal exchange. These newly formed nucleophilic carbon centers can then react with a wide range of electrophiles to create new carbon-carbon bonds. For instance, reaction with magnesium metal in an etheral solvent would likely yield the corresponding Grignard reagent, which can then be used in subsequent reactions. mmcmodinagar.ac.inyoutube.com

Table 1: Potential Cross-Coupling Reactions of Organometallic Derivatives of this compound

| Electrophile | Product Type | Potential Application |

| Aldehydes/Ketones | Secondary/Tertiary Alcohols | Synthesis of complex polycyclic structures |

| Esters | Ketones | Introduction of new acyl groups |

| Carbon Dioxide | Carboxylic Acids | Synthesis of polycarboxylated derivatives |

| Alkyl Halides | Alkylated Benzophenones | Modification of the aromatic backbone |

Halogen Dance and Rearrangement Studies

Reactions at the Carboethoxy Functional Group

The ethyl ester functionality on the second phenyl ring provides another handle for chemical modification, allowing for the synthesis of carboxylic acids, amides, and other ester derivatives.

Ester Hydrolysis and Saponification Kinetics

The carboethoxy group of this compound can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, involves the use of a base like sodium hydroxide, followed by an acidic workup. The kinetics of this reaction would be influenced by factors such as temperature, base concentration, and solvent.

Table 2: Conditions for Hydrolysis of the Carboethoxy Group

| Reagent | Conditions | Product |

| Aqueous HCl or H2SO4 | Heat | 2-(3-bromobenzoyl)benzoic acid |

| Aqueous NaOH or KOH | Room Temperature or Heat | Sodium 2-(3-bromobenzoyl)benzoate |

Transesterification Processes and Derivatization

Transesterification, the process of exchanging the ethyl group of the ester with another alcohol, can be achieved under acidic or basic catalysis. This allows for the synthesis of a variety of ester derivatives of this compound. For example, reacting the compound with a higher boiling point alcohol in the presence of an acid catalyst would lead to the formation of a new ester. This process is often driven to completion by removing the lower-boiling ethanol (B145695). This derivatization can be used to modify the physical properties of the molecule, such as its solubility or melting point.

Electrophilic and Radical Reactions on the Aromatic Rings

Selective C-H Activation Studies

The selective functionalization of otherwise inert C-H bonds represents a significant advancement in synthetic chemistry, offering a more atom- and step-economical approach to molecular construction. The structure of this compound, featuring a bromo-substituted aromatic ring and an ester-functionalized aromatic ring connected by a carbonyl group, presents multiple C-H bonds that are potential targets for activation.

Research in this area has largely focused on intramolecular C-H activation, particularly through palladium-catalyzed processes, leading to the formation of new cyclic structures. While direct studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous 2-bromobenzophenone (B80453) derivatives provides significant insight into its potential transformations. These reactions typically proceed via an intramolecular C-H arylation mechanism to furnish fluorenone derivatives. The general transformation involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by an intramolecular C-H activation/cyclization step and subsequent reductive elimination to afford the tricyclic fluorenone core.

A pivotal transformation in this context is the palladium-catalyzed intramolecular cyclization to form fluorenones. This reaction showcases the strategic activation of a C-H bond on the adjacent aromatic ring. The carbonyl group in the benzophenone (B1666685) scaffold plays a crucial role in positioning the aryl rings in proximity, thereby facilitating the intramolecular C-H activation process.

Below is a table summarizing typical conditions for palladium-catalyzed intramolecular C-H activation leading to fluorenone synthesis from related 2-halobenzophenone precursors.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMA | 120 | 85 | N/A |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene (B28343) | 110 | 92 | N/A |

| Pd(dba)₂ | XPhos | K₃PO₄ | Dioxane | 100 | 88 | N/A |

The efficiency and selectivity of these C-H activation reactions are highly dependent on the choice of catalyst, ligand, base, and solvent. The ligand, in particular, plays a critical role in modulating the reactivity and stability of the palladium catalyst, thereby influencing the yield and outcome of the reaction.

Chemo- and Regioselectivity in Complex Reaction Systems Involving this compound

The presence of multiple reactive sites in this compound—namely the C-Br bond, the carbonyl group, the ester functionality, and various C-H bonds—necessitates a careful consideration of chemo- and regioselectivity in its transformations. In complex reaction systems, particularly those involving cross-coupling and C-H activation, the ability to selectively target one site over others is paramount for achieving the desired molecular architecture.

Chemoselectivity in reactions of this compound primarily revolves around the selective activation of the C-Br bond in the presence of multiple C-H bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition to the C-Br bond is generally favored over C-H activation under standard conditions. However, under conditions designed for C-H activation, competition between these two pathways can occur. The choice of catalyst, ligands, and reaction conditions can be tuned to favor one pathway over the other. For instance, bulky, electron-rich phosphine (B1218219) ligands often promote C-H activation, while other ligand systems may favor the classic C-Br cross-coupling.

Regioselectivity concerns the selective functionalization of a specific C-H bond among the many present in the molecule. The two aromatic rings of this compound offer several distinct C-H bonds. The directing effect of the carbonyl and carboethoxy groups, as well as the steric hindrance imposed by the substituents, governs the regioselectivity of C-H functionalization. In intramolecular C-H activation leading to fluorenones, the regioselectivity is inherently controlled by the proximity of the C-H bonds on the unsubstituted ring to the palladium center after its insertion into the C-Br bond. In intermolecular reactions, the outcome is less predictable and is highly influenced by the directing groups and the nature of the incoming reagent.

The following table outlines potential competing reaction pathways and the factors influencing selectivity in reactions involving this compound.

| Reaction Type | Competing Sites | Influencing Factors | Predicted Outcome |

| Suzuki Coupling | C-Br vs. C-H | Ligand choice, Temperature | Selective C-Br coupling with standard Pd catalysts. |

| Heck Reaction | C-Br vs. C-H | Catalyst system, Additives | Predominant C-Br reaction. |

| Intramolecular C-H Arylation | Ortho C-H vs. other C-H | Proximity to Pd-Br center | Selective formation of the fluorenone core. |

| Intermolecular C-H Arylation | Various C-H bonds | Directing group ability, Sterics | Mixture of products without a strong directing group. |

This table is a predictive summary based on established principles of reactivity for similar substrates.

Mechanistic Investigations of 3 Bromo 2 Carboethoxybenzophenone Reactions

Elucidation of Reaction Pathways and Intermediates

Currently, there is a notable absence of dedicated studies in the scientific literature that specifically elucidate the reaction pathways and intermediates involved in the transformations of 3-Bromo-2'-carboethoxybenzophenone. While general reaction mechanisms for substituted benzophenones are known, such as photochemical hydrogen abstraction and nucleophilic aromatic substitution, their specific applicability and course in the context of this particular molecule have not been experimentally or computationally verified.

For instance, the photochemical behavior of benzophenone (B1666685) and its derivatives is well-documented, often involving the excitation of the carbonyl group to a triplet state, which can then abstract a hydrogen atom from a suitable donor. However, how the bromo and carboethoxy substituents on this compound would influence the efficiency of intersystem crossing, the lifetime of the triplet state, and the subsequent radical intermediates is not specifically detailed in available research. Spectroscopic studies, such as transient absorption spectroscopy, which are crucial for identifying and characterizing fleeting intermediates like ketyl radicals, have been performed on simpler benzophenones but not on this specific compound.

Similarly, while nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the bromo-substituted ring, the specific conditions required and the nature of the intermediates, such as a Meisenheimer complex, have not been reported for this compound. The interplay between the electron-withdrawing carboethoxy group and the bromine atom in directing and activating the ring for such substitutions remains a subject for future investigation.

Kinetic and Thermodynamic Profiling of Transformations

A thorough search of scientific databases reveals a complete lack of experimental data on the kinetic and thermodynamic profiling of reactions involving this compound. Essential parameters such as reaction rate constants, activation energies (Ea), and thermodynamic data (ΔH, ΔS, and ΔG) are crucial for understanding the feasibility and mechanism of a chemical transformation.

The absence of this data prevents a quantitative comparison of different potential reaction pathways and hinders the optimization of reaction conditions for synthetic applications. For example, without kinetic data, it is impossible to determine whether a potential reaction is under kinetic or thermodynamic control, a fundamental aspect of reaction mechanism analysis.

Transition State Analysis and Energy Landscapes

Computational chemistry provides powerful tools for mapping the energy landscapes of chemical reactions and characterizing the structures of transition states. However, no specific computational studies focusing on the transition state analysis of reactions involving this compound have been published.

Such studies would be invaluable for visualizing the geometry of the transition states, calculating their energies, and understanding the electronic factors that stabilize or destabilize them. This information would provide deep insights into the reaction mechanism at a molecular level. For instance, density functional theory (DFT) calculations could be employed to model the transition states of potential nucleophilic substitution or photochemical reactions, thereby predicting the most likely reaction pathways.

Influence of Catalysts and Reagents on Reaction Mechanisms

The influence of various catalysts and reagents on the reaction mechanisms of this compound is another area that remains to be explored. While catalysis is a cornerstone of modern organic synthesis, its application to this specific substrate has not been documented.

For example, transition metal catalysts, such as palladium or copper complexes, are often used to facilitate cross-coupling reactions on aryl bromides. The investigation of such catalytic systems with this compound could unveil novel synthetic routes to more complex molecules. Similarly, the use of different nucleophiles, bases, or photochemical sensitizers would undoubtedly influence the course of its reactions, but systematic studies are currently lacking.

Stereochemical Aspects of Derivatization Reactions

Given the prochiral nature of the carbonyl carbon in this compound, its derivatization reactions could potentially lead to the formation of stereoisomers. However, the stereochemical aspects of such reactions have not been investigated.

Studies on the stereoselective reduction of the carbonyl group or the addition of chiral nucleophiles would be necessary to understand the factors that control the stereochemical outcome of these transformations. The development of stereoselective methods for the derivatization of this compound would significantly enhance its utility as a building block in the synthesis of chiral molecules.

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Bromo 2 Carboethoxybenzophenone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule in solution.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms, respectively. For 3-Bromo-2'-carboethoxybenzophenone, the spectra would reveal distinct signals for each of the aromatic protons and carbons, as well as for the ethyl group of the carboethoxy substituent.

In the ¹H NMR spectrum, the protons of the ethyl group are expected to appear as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, due to spin-spin coupling. The eight aromatic protons would resonate in the downfield region, with their specific chemical shifts and coupling patterns determined by their position relative to the bromine atom and the carbonyl bridge.

The ¹³C NMR spectrum would show 16 distinct resonances, corresponding to each unique carbon atom in the molecule. The carbonyl carbons (ketone and ester) would appear at the lowest field. The carbon atom bonded to bromine would be identifiable, though its chemical shift is influenced by the "heavy atom effect," which can cause a more upfield shift than predicted by electronegativity alone. stackexchange.com The combination of ¹H and ¹³C NMR data allows for the initial assignment of atoms within the molecular structure. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on typical ranges for similar functional groups and substituted aromatic systems. Actual values are solvent-dependent.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ketone Carbonyl (C=O) | N/A | ~195 |

| Ester Carbonyl (C=O) | N/A | ~166 |

| Aromatic C-H | 7.2 - 8.2 | 128 - 138 |

| Aromatic C-Br | N/A | ~122 |

| Aromatic Quaternary C | N/A | 130 - 140 |

| Ester -O-CH₂- | ~4.4 (quartet) | ~62 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular puzzle. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would reveal correlations between adjacent protons on the 3-bromophenyl ring and on the 2'-carboethoxyphenyl ring, helping to trace the connectivity within each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). sdsu.edu This allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This technique is instrumental in determining the molecule's preferred conformation in solution by revealing through-space interactions between protons on the two different phenyl rings.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. For this compound, with the chemical formula C₁₆H₁₃BrO₃, HRMS would confirm the exact mass. chemicalbook.com A key feature in the mass spectrum would be the isotopic pattern for bromine. The presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, results in two molecular ion peaks (M and M+2) of almost equal intensity, which is a definitive signature for a monobrominated compound. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrations

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. d-nb.info For this compound, the FTIR spectrum would be dominated by characteristic stretching vibrations.

Table 2: Characteristic FTIR Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Ketone (Ar-CO-Ar) | C=O Stretch | 1685 - 1665 |

| Ester (Ar-COO-R) | C=O Stretch | 1730 - 1715 |

| Ester | C-O Stretch | 1300 - 1000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Alkyl C-H | C-H Stretch | 3000 - 2850 |

The presence of two strong absorption bands in the carbonyl region (1650-1750 cm⁻¹) would confirm the existence of both the ketone and ester functionalities. scribd.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.edu The benzophenone (B1666685) core is a strong chromophore. The spectrum of this compound would be expected to show intense absorptions in the UV region corresponding to π → π* transitions within the conjugated system of the aromatic rings and the carbonyl group. A weaker, longer-wavelength absorption corresponding to the "forbidden" n → π* transition of the carbonyl group's non-bonding electrons may also be observed. The presence of the bromine and carboethoxy substituents can cause subtle shifts in the absorption maxima (λ_max) compared to unsubstituted benzophenone.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the stereochemical elucidation of chiral molecules. This method measures the differential absorption of left and right circularly polarized light by a chiral sample, providing valuable information about its absolute configuration and conformation in solution. For chiral derivatives of this compound, CD spectroscopy serves as an indispensable tool for characterizing their three-dimensional structure, particularly in cases of atropisomerism or when chiral centers are introduced into the molecule.

The chromophoric benzophenone core of this compound is inherently achiral. However, chirality can be conferred upon its derivatives through several mechanisms. One such mechanism is atropisomerism, which arises from hindered rotation around the single bond connecting the two phenyl rings. The steric hindrance imposed by substituents, such as the bromo and carboethoxy groups, can lead to stable, non-interconverting rotational isomers (atropisomers) that are mirror images of each other (enantiomers). CD spectroscopy can readily distinguish between these enantiomers, which will exhibit mirror-image CD spectra.

Furthermore, the introduction of a chiral auxiliary or the presence of a stereogenic center within the ester group (e.g., by using a chiral alcohol for the esterification) would also render the molecule chiral. In such cases, the resulting diastereomers would each have a unique CD spectrum, allowing for their differentiation and the study of their conformational preferences.

The electronic spectrum of benzophenone typically displays several absorption bands in the UV-Vis region, which can become chiroptically active in its chiral derivatives. The n → π* transition of the carbonyl group, usually observed as a weak band around 330-370 nm, and the more intense π → π* transitions at shorter wavelengths (around 250 nm and below) are particularly important. The sign and magnitude of the Cotton effects (the peaks in a CD spectrum) associated with these transitions are directly related to the spatial arrangement of the atoms in the molecule.

For chiral derivatives of this compound, the CD spectrum is expected to show distinct Cotton effects corresponding to these electronic transitions. The sign of the Cotton effect for the n → π* transition, for instance, can often be correlated with the absolute configuration of the chiral center or the helicity of the atropisomer according to established empirical rules for chiral ketones and biaryls.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed in conjunction with experimental CD data to predict the CD spectra for different possible stereoisomers. By comparing the calculated spectra with the experimental one, the absolute configuration of the chiral derivative can be confidently assigned.

A hypothetical example of CD spectroscopic data for a pair of enantiomeric atropisomers of a chiral derivative of this compound is presented in the table below. This illustrates how the sign of the Cotton effect can be used to distinguish between the (R)- and (S)-enantiomers.

| Electronic Transition | Wavelength (λ) / nm | (R)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | (S)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|---|---|

| n → π | 350 | +5000 | -5000 |

| π → π | 255 | -25000 | +25000 |

| π → π* | 230 | +15000 | -15000 |

Computational and Theoretical Chemistry Studies of 3 Bromo 2 Carboethoxybenzophenone

Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties of molecules like 3-Bromo-2'-carboethoxybenzophenone. These methods allow for the elucidation of electronic structure, reactivity, and spectroscopic characteristics, offering insights that complement experimental findings. This section details various computational approaches applied to study this compound.

Applications in Materials Science and Industrial Chemical Synthesis of 3 Bromo 2 Carboethoxybenzophenone and Its Analogues

Building Block in the Synthesis of Organic Functional Materials

The unique combination of a halogenated phenyl ring, a carboethoxy group, and a photochemically active benzophenone (B1666685) core makes 3-Bromo-2'-carboethoxybenzophenone a valuable precursor for a range of functional organic materials. The bromine atom allows for the introduction of various substituents through cross-coupling reactions, while the ester can be hydrolyzed or otherwise modified.

Precursors for Polymeric Materials

Benzophenone derivatives are integral to polymer chemistry, primarily for their ability to initiate photochemical reactions. The benzophenone moiety can be incorporated into polymer chains to act as a UV-stabilizer or as a photo-cross-linker. For instance, polymerizable benzophenone derivatives have been synthesized and copolymerized with monomers like styrene. wychem.com The resulting polymers show significantly enhanced UV resistance because the benzophenone unit is chemically bonded to the polymer backbone, preventing its migration. wychem.com

Furthermore, benzophenone-containing polymers can be irradiated with UV light to form cross-linked networks and hydrogels. mdpi.com This process, known as C,H-insertion cross-linking (CHiC), is initiated by the photo-excited benzophenone group. organic-chemistry.org Analogues of this compound can be designed to be polymerizable monomers. The bromo and carboethoxy groups offer handles to attach polymerizable functionalities (e.g., vinyl or acrylic groups) or to tune the solubility and thermal properties of the resulting polymers. For example, high-performance poly(benzophenone)s, known for their thermal robustness, have been synthesized via nickel-catalyzed polymerization of dichlorobenzophenone monomers. google.com The presence of the bromo-substituent on this compound makes it a suitable candidate for similar metal-catalyzed polymerizations.

Components for Organic Electronic and Optoelectronic Devices

The benzophenone core is a key structural motif in materials designed for organic light-emitting diodes (OLEDs). chemicalbook.com Due to its inherent properties, benzophenone derivatives have been successfully utilized as both host materials and emitters in the emissive layers of OLED devices. chemicalbook.com These materials often possess a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structure to facilitate charge transport and emission. chemicalbook.com

This compound serves as an excellent starting point for such materials. The electron-withdrawing benzophenone core can act as the acceptor unit. The bromine atom is a versatile reactive site for introducing various electron-donating groups (such as carbazoles, phenoxazines, or triphenylamines) via transition-metal-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination reactions. chemicalbook.com This modular approach allows for the synthesis of a wide array of bipolar host materials or thermally activated delayed fluorescent (TADF) emitters with tailored electronic properties. chemicalbook.com

Table 1: Synthetic Pathways to Benzophenone-Based OLED Materials

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Dibromobenzophenone, Amines (e.g., phenoxazine) | Host Materials | chemicalbook.com |

| Suzuki Coupling | Tetrabromobenzophenone, Arylboronic acid | Host Materials | chemicalbook.com |

| Friedel-Crafts Reaction | Triphenylamine, Isophthaloyl dichloride | Host Materials | chemicalbook.com |

Photoinitiators and UV Absorbers

Benzophenone and its derivatives are among the most widely used organic UV absorbers in plastics, coatings, and cosmetics. nih.govsemanticscholar.org They function by absorbing harmful UV radiation, particularly in the UVA range (290-400 nm), and dissipating the energy as harmless heat. nih.govthermofisher.com This process involves an intramolecular hydrogen bond between a hydroxyl group (typically at the 2-position) and the carbonyl oxygen, which opens and closes in a reversible cycle upon UV absorption. nih.gov

While this compound lacks the ortho-hydroxyl group necessary for this specific stabilization mechanism, its benzophenone core still possesses inherent UV-absorbing properties. nih.gov More importantly, it can be chemically modified to introduce such functionalities. The core structure is also known for its photo-reactivity, acting as a photoinitiator in UV-curing applications for inks and coatings and for cross-linking polymers. mdpi.com Upon absorption of UV light, the benzophenone moiety can undergo a transition to an excited triplet state, which can then initiate polymerization or cross-linking reactions. mdpi.comnih.gov

Ligand Design in Organometallic Chemistry

Substituted benzophenones and related benzaldehydes are useful precursors for designing ligands for organometallic complexes. Schiff base ligands, formed by the condensation of an aldehyde or ketone with a primary amine, are particularly common. For example, Schiff base complexes derived from 3-bromo-2-hydroxybenzaldehyde (B158676) have been reported with metals like titanium, zinc, and chromium.

Similarly, this compound can serve as a scaffold for new ligands. The ketone functionality can be condensed with various amines to form Schiff base (imine) ligands. The bromo and carboethoxy substituents provide additional sites for coordination or for further functionalization to create multidentate or chiral ligands. For instance, a chiral benzophenone catalyst has been used in a photochemical process involving a two-point hydrogen bonding interaction to achieve kinetic resolution. The presence of multiple functional groups on the this compound framework allows for the design of complex ligand architectures with specific steric and electronic properties for catalytic applications.

Intermediate in the Synthesis of Fine Chemicals and Agrochemicals

Benzophenone derivatives are recognized as important building blocks in the synthesis of various fine chemicals, including pharmacologically active compounds. The structure of this compound, with its two distinct functional handles, makes it a valuable intermediate.

The bromine atom can be readily converted into other functional groups or used as a coupling site. Palladium-catalyzed reactions, such as Suzuki or Heck couplings, can replace the bromine with aryl, alkyl, or vinyl groups. This allows for the construction of more complex molecular skeletons. The carboethoxy group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other acid derivatives. These transformations are fundamental in building the core structures of many fine chemicals and agrochemicals. For example, benzophenone derivatives containing furan (B31954) and carboxamide moieties have been studied for their chemical properties.

Role in Heterocyclic Compound Synthesis

The reactive groups on this compound make it a suitable precursor for the synthesis of various heterocyclic compounds. The combination of a ketone and reactive sites on the aromatic rings is particularly useful for condensation and cyclization reactions.

One of the most important applications is in the synthesis of quinolines. The Friedländer annulation, a classical method for quinoline (B57606) synthesis, involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While this compound itself is not an o-amino ketone, it can be readily converted into one through a sequence of nitration followed by reduction. The resulting amino ketone could then undergo Friedländer cyclization to produce a highly substituted quinoline. Bromo-substituted quinolines are themselves valuable intermediates for further functionalization. chemicalbook.comnih.gov

Beyond quinolines, the bromo-substituent enables other cyclization strategies. For example, bromo-substituted ketoesters can be used to synthesize 2-oxazolone-4-carboxylates. Furthermore, intramolecular cyclization reactions can be envisioned. For instance, after converting the carboethoxy group to a suitable nucleophile and activating the bromo-substituted ring, an intramolecular ring-closure could lead to fused heterocyclic systems. The versatility of bromo-substituted aromatics as precursors for heterocycles like thieno[2,3-b]quinolines has also been demonstrated. nih.gov

Industrial Process Chemistry Applications and Economic Considerations of this compound and Its Analogues

The industrial utility of this compound and its analogues is rooted in their versatile chemical reactivity, which allows for their use as key intermediates in the synthesis of a variety of high-value materials. While specific large-scale industrial processes for this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds with significant commercial applications. The economic viability of these processes is closely tied to the cost of raw materials, the efficiency of the synthetic routes, and the market demand for the final products.

Applications in Materials Science

The benzophenone scaffold, particularly when functionalized with bromine and ester groups, offers a gateway to novel materials with tailored properties. Analogues of this compound are instrumental in the development of advanced polymers and specialty chemicals.

One of the primary applications of benzophenone derivatives in materials science is as photoinitiators for polymerization reactions. ontosight.ai Upon exposure to ultraviolet (UV) light, these compounds generate free radicals that initiate the cross-linking of monomers and oligomers, a process crucial in the curing of inks, coatings, and adhesives. nih.gov The presence of a bromine atom can enhance the efficiency of intersystem crossing, a key step in the generation of the reactive triplet state, making bromo-substituted benzophenones potentially more effective photoinitiators.

In the realm of polymer synthesis , analogues such as 3-(bromomethyl)benzophenone serve as valuable intermediates. ontosight.ai The reactive bromomethyl group can be used to graft the benzophenone moiety onto polymer backbones, thereby imparting specific properties such as UV protection or photo-reactivity to the material. This modification is particularly relevant in the manufacturing of specialty plastics and coatings that require enhanced durability and resistance to photodegradation.

Furthermore, benzophenone derivatives are integral to the synthesis of materials for organic light-emitting diodes (OLEDs) . The core structure acts as a versatile building block for creating molecules with specific electronic and photophysical properties necessary for efficient light emission.

Industrial Chemical Synthesis

In industrial chemical synthesis, this compound and its analogues are primarily utilized as intermediates for the production of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai The synthetic versatility of these compounds stems from the presence of multiple reactive sites.

The synthesis of related compounds, such as 3-bromobenzophenone (B87063), is typically achieved through a Friedel-Crafts acylation reaction. For instance, 3-bromobenzoic acid can be converted to its acid chloride, which then reacts with benzene (B151609) in the presence of a Lewis acid catalyst like aluminum chloride to yield 3-bromobenzophenone. chemicalbook.com A similar pathway can be envisioned for this compound, starting from 3-bromobenzoyl chloride and ethyl benzoate (B1203000).

Table 1: Illustrative Synthesis of a 3-Bromobenzophenone Analogue

| Step | Reactants | Reagents/Catalysts | Conditions | Product | Yield |

| 1 | 3-Bromobenzoic acid | Thionyl chloride | 70°C, 4 h | 3-Bromobenzoyl chloride | - |

| 2 | 3-Bromobenzoyl chloride, Benzene | Aluminum chloride | 0-20°C, 6 h | 3-Bromobenzophenone | 93% |

This table illustrates a representative synthesis for a related compound, 3-bromobenzophenone, as detailed in the literature. chemicalbook.com

The bromine atom on the aromatic ring and the carboethoxy group provide handles for further chemical transformations. The bromine can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds. The ester group can be hydrolyzed to a carboxylic acid or converted to an amide, opening up pathways to a diverse range of derivatives. This chemical reactivity is crucial for the synthesis of complex target molecules in multi-step industrial processes.

Economic Considerations

The economic feasibility of utilizing this compound and its analogues on an industrial scale is influenced by several factors. The global market for benzophenone and its derivatives is substantial and projected to grow, driven by increasing demand from the plastics, personal care, and pharmaceutical industries. chemicalbook.com

The cost of production is a primary economic driver. This includes the price of raw materials, such as substituted benzoic acids and aromatic compounds, as well as the costs associated with the synthesis process itself, including energy consumption, solvent use, and waste disposal. The development of efficient, high-yield synthetic routes with minimal environmental impact is crucial for cost-effective production. google.com For example, processes that minimize the use of hazardous reagents and solvents are becoming increasingly important due to regulatory pressures and a drive towards "green" chemistry.

The market value of the final products derived from these intermediates is another key consideration. In the pharmaceutical industry, the high value of active pharmaceutical ingredients (APIs) can justify the use of more complex and expensive starting materials. Similarly, in the materials science sector, the enhanced performance and durability imparted by these additives in high-performance coatings and plastics can command a premium price.

Future Research Directions and Emerging Trends for 3 Bromo 2 Carboethoxybenzophenone

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of complex molecules like 3-Bromo-2'-carboethoxybenzophenone traditionally relies on multi-step processes that can be resource-intensive. A significant future direction lies in the development of advanced catalytic systems to streamline its synthesis. Research is expected to focus on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. nih.govresearchgate.net The use of highly efficient catalysts like Pd/C under milder conditions, potentially assisted by techniques such as ultrasound irradiation, could lead to higher yields and shorter reaction times. researchgate.net

Future investigations will likely explore a new generation of ligands and catalyst supports to enhance catalyst activity, stability, and recyclability. The goal is to create a more sustainable and economically viable synthetic route, minimizing the use of hazardous reagents and the production of waste.

Table 1: Potential Catalytic Strategies for Synthesis

| Catalytic Approach | Potential Advantages | Research Focus |

|---|---|---|

| Suzuki-Miyaura Coupling | High efficiency in C-C bond formation, functional group tolerance. nih.gov | Development of novel palladium catalysts and ligands for improved yield and selectivity. |

| Ultrasound-Assisted Catalysis | Accelerated reaction rates, shorter synthesis time. researchgate.net | Optimization of reaction conditions and catalyst systems (e.g., Pd/C) under sonication. |

| N-Heterocyclic Carbene (NHC) Catalysis | Operational simplicity, ambient reaction conditions. | Exploration of NHC-catalyzed routes for the core benzophenone (B1666685) structure assembly. |

| Hypervalent Iodine Reagents | One-pot synthesis capabilities. | Application in regioselective halogenation and amidation reactions for derivative synthesis. researchgate.net |

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a revolutionary technology in chemical manufacturing, offering significant advantages over traditional batch processing. nih.gov Its application to the synthesis of this compound represents a major avenue for future research. Flow chemistry allows for reactions to occur in a continuous stream within a microreactor or a packed-bed system, providing superior control over reaction parameters such as temperature, pressure, and mixing. nih.gov

This technology promises to enhance the safety, efficiency, and scalability of the synthesis. researchgate.net For instance, hazardous intermediates can be generated and consumed in situ, minimizing risks. Furthermore, the high surface-area-to-volume ratio in flow reactors can dramatically accelerate reaction rates. nih.gov Future work will involve the design and optimization of multi-step continuous flow systems, potentially integrating synthesis, purification, and analysis into a single, automated platform. nih.gov

Bio-inspired Chemical Transformations

The principles of biocatalysis and bio-inspired synthesis offer a green and highly selective alternative to conventional chemical methods. A promising future direction is the use of enzymes or enzyme-mimicking catalysts for transformations involving this compound. For example, enzymatic kinetic resolution could be employed to produce enantiomerically pure derivatives, which is of paramount importance in the pharmaceutical industry. nih.gov

Researchers may explore the use of lipases, esterases, or oxidoreductases to perform selective modifications on the molecule's functional groups. This bio-inspired approach could lead to the synthesis of novel chiral building blocks derived from this compound, opening doors to new classes of bioactive compounds. The integration of biocatalysis with continuous flow systems is another exciting prospect, combining the selectivity of enzymes with the efficiency of flow processing. nih.gov

Exploration of New Material Science Applications

While this compound is primarily recognized as a synthetic intermediate, its inherent chemical structure suggests potential for applications in material science. sigmaaldrich.com The benzophenone moiety is a well-known photophore, and its derivatives are often used as photoinitiators in polymerization, as UV-stabilizers, or as building blocks for functional polymers.

Future research will likely investigate the incorporation of this compound into polymer backbones or as a functional pendant group. The presence of the bromine atom provides a reactive handle for further post-polymerization modification, allowing for the tuning of material properties. Its derivatives could be explored for applications in organic electronics, such as in the development of new organic light-emitting diodes (OLEDs) or photovoltaic materials, where the electronic properties of substituted aromatic ketones are highly valuable.

Computational Design of Novel Derivatives with Tuned Properties

The advent of powerful computational chemistry tools has revolutionized the process of drug discovery and materials design. A significant emerging trend is the use of in silico methods to design novel derivatives of this compound with specifically tuned properties. Techniques such as Density Functional Theory (DFT) can be used to predict the electronic structure, reactivity, and spectroscopic properties of new molecules before they are synthesized in the lab. nih.gov

By modifying the substitution pattern on the aromatic rings, computational models can screen for derivatives with desired characteristics, such as enhanced biological activity or specific photophysical properties. For example, calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's reactivity and electronic transitions. nih.gov This computational-first approach can significantly accelerate the discovery of new functional molecules, saving time and resources by focusing experimental efforts on the most promising candidates.

Table 2: Computationally Guided Design Parameters

| Property to be Tuned | Computational Method | Potential Application |

|---|---|---|

| Biological Activity | Quantitative Structure-Activity Relationship (QSAR) | Design of new pharmaceutical agents. |

| Electronic Properties | Density Functional Theory (DFT) for HOMO/LUMO gap analysis. nih.gov | Development of new materials for organic electronics. |

| Reactivity | Calculation of electrostatic potential maps. | Prediction of sites for selective chemical modification. |

| Thermal Stability | Ab initio molecular dynamics simulations. nih.gov | Design of robust materials for high-temperature applications. |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 3-Bromo-2'-carboethoxybenzophenone, and what key peaks should researchers prioritize?

- Methodological Answer : Use H/C NMR to identify aromatic protons (δ 7.2–8.1 ppm) and the carboethoxy group (δ 1.3 ppm for CH, δ 4.3 ppm for CH, and δ 170–175 ppm for carbonyl). IR spectroscopy confirms the ester carbonyl stretch (~1720 cm) and C-Br bond (~550 cm). Mass spectrometry (EI-MS) typically shows molecular ion peaks at m/z 335 (M) and fragment ions corresponding to bromine loss (M–79/81). Validate assignments using computational tools (e.g., DFT) and reference databases like NIST Chemistry WebBook .

Q. How can researchers optimize the synthesis of this compound to minimize by-products?

- Methodological Answer : Employ Friedel-Crafts acylation with AlCl as a catalyst for benzophenone formation, followed by regioselective bromination using N-bromosuccinimide (NBS) under radical conditions (AIBN initiator, CCl, 80°C). Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1). Purify via gradient column chromatography (silica gel, hexane → hexane:ethyl acetate 9:1) to isolate the product from dibrominated by-products. Yield improvements (>75%) are achievable by controlling stoichiometry (1.1 eq Br) and reaction time (2–3 hr) .

Q. What purification strategies are recommended for removing halogenated impurities?

- Methodological Answer : After bromination, perform recrystallization from ethanol/water (3:1) to remove polar impurities. For non-polar contaminants (e.g., unreacted starting materials), use flash chromatography with a hexane:ethyl acetate gradient. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with authentic standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction outcomes for bromination at the 3-position?

- Methodological Answer : Discrepancies often arise from solvent polarity (e.g., CCl vs. DCM) or catalyst choice (FeCl vs. AlCl). Design a DoE (Design of Experiments) to test variables:

- Factors : Solvent dielectric constant, catalyst loading (0.5–2.0 eq), temperature (60–100°C).

- Response : Regioselectivity (monitored via H NMR integration) and yield.

Cross-validate with computational models (e.g., Hammett plots) to predict electronic effects on bromine positioning .

Q. What advanced strategies enable selective functionalization of the carboethoxy group without disturbing the bromine substituent?

- Methodological Answer : Protect the bromine site using directed ortho-metalation (e.g., LDA/THF, –78°C) to block undesired substitution. For ester modification, employ Grignard reagents (e.g., MeMgBr) to transesterify the carboethoxy group, or hydrolyze to carboxylic acid using NaOH/EtOH (reflux, 6 hr). Confirm selectivity via C NMR and X-ray crystallography .

Q. How does the bromine atom influence the compound’s stability under photolytic or thermal conditions?

- Methodological Answer : Conduct accelerated stability studies :

- Thermal : Heat samples at 50–100°C for 24–72 hr; monitor decomposition via TGA/DSC.

- Photolytic : Expose to UV light (254 nm) in quartz cells; analyze degradation products via LC-MS.

Bromine’s electron-withdrawing effect increases thermal stability but may promote C-Br bond cleavage under UV, forming benzophenone radicals. Use radical scavengers (e.g., BHT) to inhibit degradation .

Q. What mechanistic pathways dominate in nucleophilic aromatic substitution (SNAr) reactions involving this compound?

- Methodological Answer : The bromine atom activates the ring for SNAr via meta-directing effects . Reaction with strong nucleophiles (e.g., NaN) proceeds through a Meisenheimer complex intermediate. Kinetic studies (variable-temperature NMR) and isotopic labeling (O) can elucidate whether the mechanism follows a concerted or stepwise pathway. Compare with DFT-calculated transition states .

Data Analysis & Experimental Design

Q. How should researchers design experiments to compare halogenation efficiency between bromine and alternative agents (e.g., CuBr)?

- Methodological Answer : Use a controlled kinetic study :

- Conditions : Equimolar Br vs. CuBr in DMF, 80°C, 24 hr.

- Metrics : Reaction rate (monitored via GC-MS), yield, and by-product profile.

CuBr may reduce side reactions (e.g., dibromination) due to milder reactivity. Validate with Hammett substituent constants to correlate electronic effects .

Q. What computational tools are recommended for predicting regioselectivity in derivatives of this compound?

- Methodological Answer : Use Gaussian 16 for DFT calculations (B3LYP/6-31G* basis set) to model transition states and charge distribution. Molecular electrostatic potential (MEP) maps identify electrophilic hotspots, while NBO analysis quantifies hyperconjugative interactions influencing substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.